硬脂酸铝

概述

描述

Aluminium stearate is a compound that is commonly prepared to approximate the composition of the distearate. It is a type of soap that is monobasic, meaning it contains only one molecule of stearic acid per molecule of aluminum. The compound can be extracted using solvents such as ethyl alcohol, acetone, and methyl ethyl ketone, which reduces the proportion of stearic acid to that of a monobasic soap. Excess stearic acid can be adsorbed and is removable by solvent extraction. In the presence of moisture, aluminium stearate undergoes extensive hydrolysis, leading to a large excess of alumina. The composition and properties of aluminium stearate have been confirmed through various methods including indicator titration and electrometric titration experiments .

Synthesis Analysis

The synthesis of aluminium stearate involves the reaction of stearic acid with aluminum compounds. The process can lead to the formation of monobasic aluminum stearate, which is the primary form of the compound. The synthesis process is sensitive to the presence of moisture, which can cause hydrolysis and alter the composition of the final product. The exact synthesis method and conditions can significantly affect the properties and composition of the aluminum stearate produced .

Molecular Structure Analysis

While the provided data does not directly describe the molecular structure of aluminium stearate, it is known that the structure of aluminum compounds can be complex and varied. For example, the synthesis and characterization of aluminum compounds with intramolecular donating ligands have been described, showcasing the diversity in aluminum chemistry. These compounds have been characterized by standard methods, including single-crystal X-ray analyses, which provide detailed information about their molecular structures . Although this does not directly apply to aluminum stearate, it highlights the importance of structural determination in understanding aluminum-based compounds.

Chemical Reactions Analysis

Aluminium stearate can participate in various chemical reactions, particularly due to its soap-like properties. The presence of stearic acid in the compound allows it to act as a surfactant. The compound's reactivity can be influenced by factors such as solvent extraction, which can remove excess stearic acid and alter its chemical behavior. Additionally, the hydrolysis reaction in the presence of moisture can significantly change the composition and properties of aluminum stearate, leading to an excess of alumina .

Physical and Chemical Properties Analysis

The physical and chemical properties of aluminium stearate are influenced by its micro-nano structure and surface energy. For instance, cobalt stearate thin films fabricated on aluminum substrates exhibit superhydrophobic properties due to their honeycomb-like micro-nano structure and low surface energy. These properties are significant in applications such as anti-corrosion coatings. The water-repellent properties of such coatings are attributed to the surface morphology and composition, which can be optimized by adjusting the molar ratio of inorganic salts and organic acids in the synthesis process. The superhydrophobic surfaces demonstrate high corrosion resistance, as evidenced by electrochemical impedance spectroscopy (EIS) and polarization resistance measurements .

科学研究应用

油漆和涂料

硬脂酸铝由于其作为凝胶剂的特性,在油漆行业中被广泛使用。它赋予油漆触变特性,这有助于防止颜料在储存过程中沉降。 在清漆中,它有助于平滑效果并改善颜料的悬浮性 .

塑料制造

在塑料领域,硬脂酸铝用作润滑剂,有助于成型过程。 它通过充当脱模剂来帮助生产热固性塑料和聚酰胺,防止成品粘在模具上 .

水泥和建筑

该化合物因其防水特性而被用于水泥生产。它有助于空气夹带并通过降低水的渗透性来提高混凝土的耐久性。 这种应用对于暴露在潮湿环境中或浸入水中的结构尤其重要 .

皮革和纺织行业

硬脂酸铝用作皮革和纺织品的防水剂。 它形成一层保护层,可以排斥水,从而延长材料的使用寿命,并保护材料免受水分引起的损坏 .

摄影材料

在摄影行业,硬脂酸铝用于感光摄影组合物。 它在乳剂制备中起作用,影响摄影颗粒的分散并提高最终产品的稳定性 .

润滑剂和润滑脂

作为润滑油和润滑脂中的增稠剂,硬脂酸铝有助于这些产品的稠度和性能。 它确保润滑剂在各种温度条件下保持其性能,提供可靠的性能 .

制药和化妆品应用

硬脂酸铝在制药和化妆品中具有潜在的应用。 它可以在各种配方中用作粘度调节剂、乳化剂和抗结块剂,增强产品的质地和稳定性 .

环境应用

最近的研究探索了硬脂酸铝在环境应用中的使用,例如脱氮过程中厌氧细菌的基质。 这种应用对于处理废水和废水管理至关重要 .

作用机制

Target of Action

Aluminium stearate, also known as aluminium monostearate, primarily targets Troponin C , a muscle protein, and voltage-dependent anion-selective channel proteins (VDAC) . These targets play a crucial role in muscle contraction and ion transport across the mitochondrial membrane .

Mode of Action

Aluminium stearate interacts with its targets by binding to them. It binds to Troponin C, potentially influencing muscle contraction . It also interferes with voltage-dependent calcium transport, which is essential for various cellular functions . Furthermore, aluminium stearate binds to and inhibits the activity of mitochondrial VDAC , which could impact mitochondrial function and energy production.

Pharmacokinetics

Aluminium stearate exhibits good gelling and thickening action, excellent water repellence, and a synergistic effect with other compounds like zinc stearate or calcium stearate . It exhibits a relatively high solubility in hydrocarbon solvents when compared to other metallic stearates . It is insoluble in water, alcohol, and ether

Result of Action

It’s known that aluminium stearate can perform a neutralization reaction, buffering gastric acid, and raising the ph to reduce acidity in the stomach . This action can alleviate pain signaled to the central nervous system when gastric hydrochloric acid reaches the nerves in the gastrointestinal mucosa .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aluminium stearate. For instance, the ionic polarity strength of aluminium stearate can influence charge transfer . Also, the type of aluminium stearate and the surface treatment can affect its charge neutralizing effect .

安全和危害

Aluminium stearate is generally safe for use, but extensive usage may result in aluminum accumulation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

It is known that Aluminium stearate has a hydrophobic nature, ability to form gels, and function as a stabilizing agent . These properties make it versatile and widely used in various industries .

Cellular Effects

It is used in the pharmaceutical industry as a lubricant in tablet production . It ensures that the tablet does not stick to the machinery during the compression process, thus ensuring smooth production operations .

Molecular Mechanism

It is known that Aluminium stearate has a hydrophobic nature and the ability to form gels . These properties suggest that it may interact with biomolecules in a non-specific manner, potentially influencing their stability and function .

Temporal Effects in Laboratory Settings

Its water-repellent properties make it suitable for coating certain types of medication to ensure they are moisture-resistant, thereby prolonging their shelf-life .

Metabolic Pathways

Given its widespread use in various industries, it is likely that Aluminium stearate interacts with a variety of enzymes and cofactors .

Transport and Distribution

Given its hydrophobic nature, it is likely that Aluminium stearate interacts with various transporters and binding proteins .

Subcellular Localization

Given its hydrophobic nature and ability to form gels, it is likely that Aluminium stearate localizes to various compartments or organelles within the cell .

属性

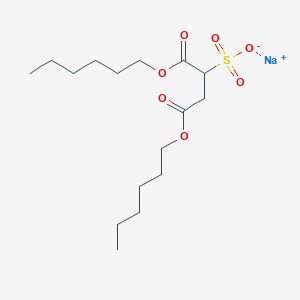

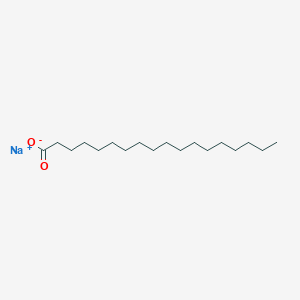

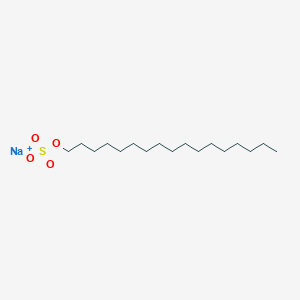

IUPAC Name |

aluminum;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H36O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGOLXSVJUTHNZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105AlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027278 | |

| Record name | Aluminum stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White solid; [Hawley] White powder; Insoluble in water; [MSDSonline] | |

| Record name | Octadecanoic acid, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water; soluble in ethanol, petroleum ether., When freshly made, soluble in alcohol, benzene, oil turpentine, mineral oils., Insoluble in alcohol, ether; soluble in alkali | |

| Record name | ALUMINUM TRISTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.070 | |

| Record name | ALUMINUM TRISTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Hard material | |

CAS RN |

637-12-7 | |

| Record name | Aluminum tristearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium tristearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octadecanoic acid, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium tristearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6XF9NP8HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM TRISTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

118 °C | |

| Record name | ALUMINUM TRISTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While often referred to as aluminium stearate, the exact composition of this compound can vary. Research suggests it primarily exists as aluminium monostearate, meaning one stearic acid molecule is attached to the aluminium atom. [] The molecular formula for aluminium monostearate is Al(C18H35O2)3, and its molecular weight is approximately 877.4 g/mol. []

ANone: Commercial aluminium stearate, particularly in its more complex forms, cannot be considered a true metal soap and therefore exhibits limited oil solubility. []

ANone: Fourier Transform Infrared Spectroscopy (FTIR) is commonly used to characterize aluminium stearate. It helps identify characteristic functional groups like -COOAl, indicating the presence of the stearate group bound to aluminium. [, ] Additionally, Energy Dispersive X-ray Spectroscopy (EDS) is used to confirm the presence of aluminium and other elements within the material. [, ]

ANone: A minimum concentration of 1.5 to 2.0% by weight of aluminium stearate is necessary for gel structure formation in liquid paraffin. [] Both concentration and temperature influence the thixotropic behaviour and recovery rate of the gel after shear. []

ANone: Aluminium stearate is employed as a suspending agent in oily vehicles for pharmaceutical preparations, influencing their rheological properties. [] This is particularly useful for creating depot or repository preparations, like long-acting injectable oily suspensions. [, ]

ANone: In Eudragit RS microspheres, aluminium stearate acts as a dispersing agent, resulting in smoother, less porous microspheres compared to those made with magnesium stearate. [] Drug release is generally slower from aluminium stearate-based microspheres due to their hydrophobic nature. []

ANone: Yes, aluminium stearate is added to ultrahigh molecular weight polyethylene (UHMWPE) solutions to improve flow behaviour and prevent adhesion to processing equipment. []

ANone: Research shows that electrodeposited superhydrophobic aluminium stearate coatings can effectively protect metal substrates against corrosion. [] These coatings exhibit high water contact angles and low hysteresis, contributing to their protective properties. []

ANone: Yes, incorporating zinc into aluminium stearate coatings via zinc oxide nanoparticles or zinc nitrate solutions can further enhance their anti-corrosion performance on metal substrates. []

ANone: In oily vehicles formulated with aluminium stearate, hydrogenated castor oil, and sucrose, the addition of lecithin enhances the apparent viscosity and promotes thixotropic pseudoplastic behavior. [] Omitting lecithin can decrease viscosity and eliminate thixotropy. []

ANone: Optimization studies show that oil suspension formulations containing 0.15 g/mL C. sinensis spawn, 60 mg/mL aluminium stearate, and 50 μL/mL SPAN-80 can maintain cell viability above 90% at 4°C for one month. []

ANone: Researchers employ in vivo studies, primarily in rat models, to evaluate the pharmacokinetics of drugs formulated in oily suspensions containing aluminium stearate. [] Parameters like Cmax (maximum concentration) and t1/2 (half-life) are measured to assess the drug release profile. []

ANone: Dialysis methods are employed to study the in vitro release of drugs from oily vehicles containing aluminium stearate. [] Indices such as t30% and t50%, representing the time for 30% and 50% drug release, respectively, are used to quantify the release rate. []

ANone: Differential Thermal Analysis (DTA) is a valuable technique for the rapid quantitative determination of free stearic acid in aluminium stearate samples. []

ANone: While this Q&A focuses on the scientific aspects, a comprehensive understanding of aluminium stearate should consider its potential environmental impact. Further research is needed to evaluate its ecotoxicological effects and develop strategies for responsible waste management and recycling. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)

![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)

![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)